Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride
CAS No.: 39780-78-4
Cat. No.: VC18136889
Molecular Formula: C8H16ClN
Molecular Weight: 161.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39780-78-4 |
|---|---|
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 g/mol |
| IUPAC Name | 2-bicyclo[2.2.1]heptanylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N.ClH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H |
| Standard InChI Key | NSZLQYJZQVHXET-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1CC2CN.Cl |
Introduction
Chemical Identity and Structural Features
Bicyclo[2.2.1]heptane-2-methanamine hydrochloride belongs to the norbornane family, characterized by a fused bicyclic framework comprising two cyclohexane rings. The hydrochloride salt form enhances its solubility and stability for experimental applications. Key identifiers include:
The compound’s structure confers rigidity, reducing conformational flexibility and enhancing binding specificity to biological targets .
Synthesis and Synthetic Methodologies
Nucleophilic Substitution Routes
A common synthetic approach involves sequential nucleophilic substitutions. For example, 3,4-diethoxycyclobut-3-ene-1,2-dione reacts with bicyclo[2.2.1]heptan-2-amine under basic conditions to yield target squaramide derivatives . Triethylamine is often employed as a base to facilitate deprotonation, while DMF serves as a polar aprotic solvent .
Deprotection and Salt Formation
The free base (bicyclo[2.2.1]heptane-2-methanamine) is typically treated with HCl in ethyl acetate to form the hydrochloride salt . Boc-protected intermediates (e.g., compound 2g) are deprotected under acidic conditions to yield primary amines .
Pharmacological Applications
CXCR2 Antagonism in Oncology
Bicyclo[2.2.1]heptane-2-methanamine derivatives exhibit potent CXCR2 antagonism, a strategy explored for metastatic cancer therapy. Compound 1a (a squaramide analog) demonstrated 113-fold selectivity for CXCR2 over CXCR1 (CXCR2 IC₅₀ = 0.062 μM vs. CXCR1 IC₅₀ = 7 μM) . Key pharmacological data include:
| Parameter | Value | Source |
|---|---|---|
| CXCR2 Antagonism (IC₅₀) | 0.062 μM | |
| Selectivity (CXCR2/CXCR1) | 113-fold | |
| Plasma Half-Life (rat) | 2.58 hours |
Molecular docking studies revealed that the (S)-enantiomer of analog 2e forms dual hydrogen bonds with Arg80 and Tyr314 in CXCR2, enhancing binding affinity (LibDockScore = 73.34 vs. 52.10 for (R)-2e) .
Structural Analogs and Derivatives
Modifications to the bicyclic core or amine group yield analogs with varied bioactivity:
| Analog | CAS Number | Modification | Application |
|---|---|---|---|
| 5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol hydrochloride | 2803863-15-0 | Hydroxyl groups at C2, C3 | Neurological research |
| 3-Amino-bicyclo[2.2.1]hept-2-yl-methanol | 95630-79-8 | Hydroxymethyl substitution | Synthetic intermediate |
| Bicyclo[2.2.1]heptane-2,6-diyldimethanamine | 2916-25-8 | Dual aminomethyl groups | Polymer chemistry |
Physicochemical Properties and Stability
The bicyclo[2.2.1]heptane framework imparts remarkable metabolic stability. Quantum mechanical studies on related 7-azabicyclo[2.2.1]heptanes reveal high inversion barriers (ΔG‡ ≈ 64 kJ/mol), reducing racemization and enhancing in vivo persistence . Aqueous solubility of the hydrochloride salt exceeds 10 mg/mL, facilitating formulation .
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